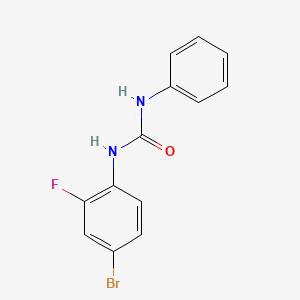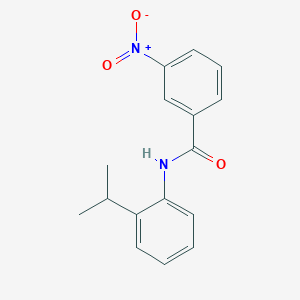
N-(2-isopropylphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-3-nitrobenzamide, commonly known as INB, is a chemical compound that has been extensively studied for its potential applications in scientific research. INB is a member of the amide class of compounds and is synthesized through a multi-step process that involves the reaction of 2-isopropylphenylamine with 3-nitrobenzoyl chloride.
Wirkmechanismus
The mechanism of action of INB is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. INB has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a key role in the cell cycle. INB has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
INB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. INB has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, INB has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
INB has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and has a high yield. INB is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, one of the main limitations is that it is highly toxic and must be handled with care. In addition, the mechanism of action of INB is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on INB. One area of research is in the development of new cancer treatments. INB has shown promise as a potential cancer treatment, and further research is needed to explore its potential applications. Another area of research is in the development of new treatments for Alzheimer's disease. INB has shown potential as a treatment for Alzheimer's disease, and further research is needed to explore its potential applications. Finally, further research is needed to fully understand the mechanism of action of INB and its potential applications in scientific research.
Conclusion
In conclusion, INB is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized through a multi-step process and has a number of potential applications in the fields of cancer treatment and Alzheimer's disease. INB has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. Further research is needed to fully understand the mechanism of action of INB and its potential applications in scientific research.
Synthesemethoden
The synthesis of INB involves a multi-step process. First, 2-isopropylphenylamine is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-isopropyl-N-(3-nitrobenzoyl)aniline. This intermediate is then treated with a reducing agent such as sodium dithionite to yield INB. The overall yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
INB has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. INB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting the cell cycle. INB has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-nitro-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)14-8-3-4-9-15(14)17-16(19)12-6-5-7-13(10-12)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVGWIQERGJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
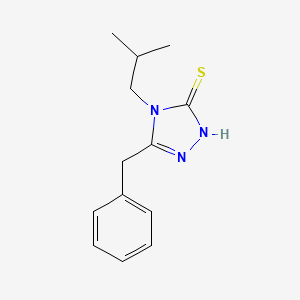
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)

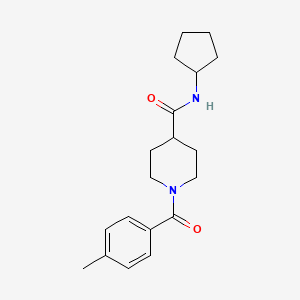
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
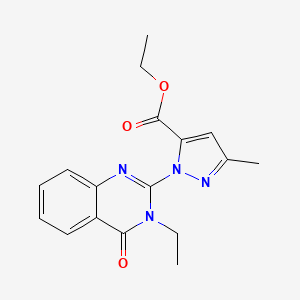
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)

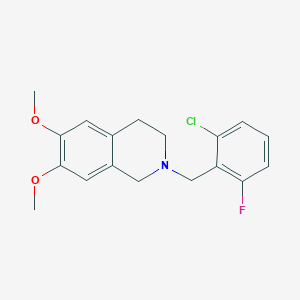
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
